molecular formula C14H11BClF3O3 B2723737 5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid CAS No. 2377608-74-5

5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid

Cat. No. B2723737
M. Wt: 330.49
InChI Key: GHLBGYCIHJSKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid is a chemical compound. It is used as a reactant for functionalization via lithiation and reaction with electrophiles, selective rhodium-catalyzed conjugate addition reactions, and preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .


Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular formula of 5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid is C14H12BF3O3 . Its molecular weight is 296.05 .


Chemical Reactions Analysis

This compound can be involved in Suzuki–Miyaura coupling reactions . It can also undergo functionalization via lithiation and reaction with electrophiles, and selective rhodium-catalyzed conjugate addition reactions .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 434.9±55.0 °C . Its density is predicted to be 1.33±0.1 g/cm3 . The pKa is predicted to be 7.59±0.53 .

Scientific Research Applications

Organic Synthesis and Catalysis

Phenylboronic acids are pivotal in organic synthesis, especially in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. Specifically, trifluoromethylated phenylboronic acids, akin to the queried compound, serve as valuable intermediates for introducing the trifluoromethyl group into organic molecules, enhancing their metabolic stability, and potentially modifying their biological activity. The ortho-substituent on phenylboronic acids, similar to our compound of interest, has been shown to catalyze dehydrative condensation between carboxylic acids and amines, indicating its role in peptide synthesis and amidation reactions (Wang, Lu, & Ishihara, 2018).

Material Science and Polymer Chemistry

In the realm of material science, phenylboronic acids with trifluoromethyl groups are utilized in the synthesis of novel polymers and materials. Their unique properties enable the development of materials with specific functionalities, such as thermal stability, electronic properties, and resistance to degradation. For instance, the synthesis of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer demonstrates the utility of trifluoromethyl phenylboronic acids in creating high-performance materials with excellent thermal stability and glass transition temperatures (Banerjee, Komber, Häussler, & Voit, 2009).

Safety And Hazards

This compound is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid getting it in eyes, on skin, or on clothing . In case of contact with skin or eyes, it should be washed off immediately with plenty of water . If swallowed, a poison center or doctor should be contacted .

Future Directions

The future directions for this compound could involve further exploration of its potential use as an antitumor agent . Additionally, its reactivity and utility in various coupling reactions, such as the Suzuki–Miyaura coupling, could be further investigated .

properties

IUPAC Name

[2-chloro-5-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BClF3O3/c16-12-6-10(14(17,18)19)13(7-11(12)15(20)21)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLBGYCIHJSKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)C(F)(F)F)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid

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